![molecular formula C19H18N2O2 B12533178 3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol CAS No. 821784-55-8](/img/structure/B12533178.png)
3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol is a complex organic compound featuring a pyridine ring substituted with a hydroxyphenyl group and an aminomethylphenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using microwave irradiation to reduce reaction times and improve yields . Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of a nitro group can produce an amine.
Aplicaciones Científicas De Investigación
3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Hydroxy(pyridin-2-yl)methyl)phenol: Similar structure but with different substitution patterns.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Different core structure but similar functional groups.
Uniqueness
3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
821784-55-8 |
|---|---|
Fórmula molecular |
C19H18N2O2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
3-[[[5-(4-hydroxyphenyl)pyridin-3-yl]methylamino]methyl]phenol |
InChI |
InChI=1S/C19H18N2O2/c22-18-6-4-16(5-7-18)17-8-15(12-21-13-17)11-20-10-14-2-1-3-19(23)9-14/h1-9,12-13,20,22-23H,10-11H2 |
Clave InChI |
PTAFTERNRLILOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)CNCC2=CC(=CN=C2)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


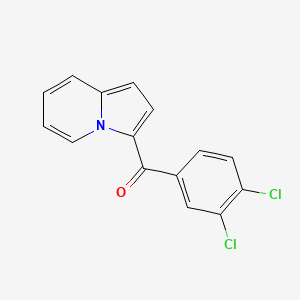
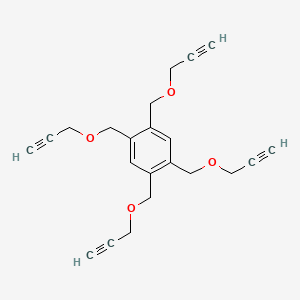
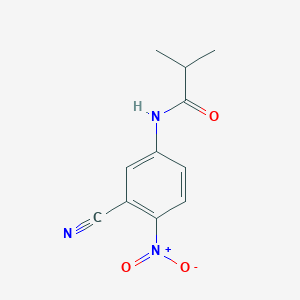
![3-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-3-methylbutan-1-one](/img/structure/B12533143.png)
![4-[(2-Ethyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B12533144.png)
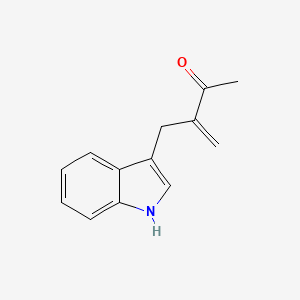
![(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12533158.png)
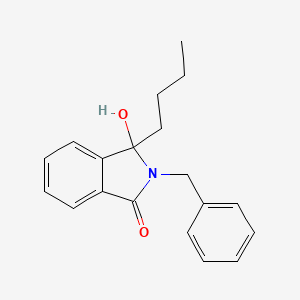

![2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide](/img/structure/B12533170.png)
![6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol](/img/structure/B12533185.png)

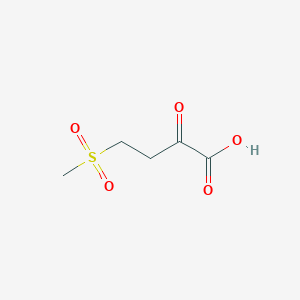
![4-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B12533196.png)
